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molecular formula C14H13N B1664220 9-Ethylcarbazole CAS No. 86-28-2

9-Ethylcarbazole

Cat. No. B1664220
M. Wt: 195.26 g/mol
InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254700

Procedure details

A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.4 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (55.8 g) and tributylamine (9.2 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C. The same procedures as those described in Example 1 gave 275.9 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 32.9% and the yield thereof was 94.3%.
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
275.9 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:14](Cl)[CH3:15].[OH-].[Na+].C(N(CCCC)CCCC)CCC>ClC1C=CC=CC=1Cl>[CH2:14]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
82.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
40.2 g
Type
reactant
Smiles
C(C)Cl
Name
Quantity
55.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.2 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
275.9 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 0.5-liter autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 50° C

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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